N-(4-(2-Methyl-1H-benzo[d]imidazol-1-yl)pyridin-3-yl)acetamide

Chemical Provenance Quality Control Structural Identity

N-(4-(2-Methyl-1H-benzo[d]imidazol-1-yl)pyridin-3-yl)acetamide (CAS 183547-90-2, molecular formula C15H14N4O, molecular weight 266.30 g/mol) is a synthetic small molecule combining a 2-methylbenzimidazole moiety directly N-linked to a pyridin-3-yl ring bearing an acetamide group at the 3-position. The compound belongs to the broader chemical class of benzimidazolyl-pyridine derivatives, a scaffold class implicated in modulating diverse therapeutic targets including p38 MAP kinase, serum/glucocorticoid regulated kinase 1 (SGK-1), GABAₐ receptors, and CYP enzymes, though its specific substitution pattern—a 2-methyl on benzimidazole and an acetamide at pyridine C-3—remains minimally explored in the primary medicinal chemistry literature.

Molecular Formula C15H14N4O
Molecular Weight 266.30 g/mol
Cat. No. B15055142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2-Methyl-1H-benzo[d]imidazol-1-yl)pyridin-3-yl)acetamide
Molecular FormulaC15H14N4O
Molecular Weight266.30 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N1C3=C(C=NC=C3)NC(=O)C
InChIInChI=1S/C15H14N4O/c1-10-17-12-5-3-4-6-14(12)19(10)15-7-8-16-9-13(15)18-11(2)20/h3-9H,1-2H3,(H,18,20)
InChIKeyHDRHEKQVTMEQIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-(2-Methyl-1H-benzo[d]imidazol-1-yl)pyridin-3-yl)acetamide (CAS 183547-90-2): A Structurally Distinctive 2-Methylbenzimidazole-Pyridine Scaffold for Focused Kinase and Target-Specific Probe Development


N-(4-(2-Methyl-1H-benzo[d]imidazol-1-yl)pyridin-3-yl)acetamide (CAS 183547-90-2, molecular formula C15H14N4O, molecular weight 266.30 g/mol) is a synthetic small molecule combining a 2-methylbenzimidazole moiety directly N-linked to a pyridin-3-yl ring bearing an acetamide group at the 3-position . The compound belongs to the broader chemical class of benzimidazolyl-pyridine derivatives, a scaffold class implicated in modulating diverse therapeutic targets including p38 MAP kinase, serum/glucocorticoid regulated kinase 1 (SGK-1), GABAₐ receptors, and CYP enzymes, though its specific substitution pattern—a 2-methyl on benzimidazole and an acetamide at pyridine C-3—remains minimally explored in the primary medicinal chemistry literature .

Why Generic Substitution of N-(4-(2-Methyl-1H-benzo[d]imidazol-1-yl)pyridin-3-yl)acetamide Is Scientifically Indefensible Without Verified Equivalence Data


Within the benzimidazole-pyridine chemical space, minor structural modifications produce profound shifts in target engagement, selectivity, and pharmacokinetic behavior. For example, the attachment point of the acetamide (pyridine C-3 versus C-4 or benzimidazole C-5) fundamentally alters the spatial orientation of the hydrogen bond donor/acceptor pharmacophore within the ATP-binding pocket; a C-3 acetamide on the pyridine ring positions the acetyl group differently from C-4-substituted analogs, potentially shifting kinase selectivity profiles in ways that cannot be predicted without empirical binding data [1]. Likewise, the 2-methyl substituent on benzimidazole occupies a steric pocket near the kinase hinge region that, when absent (e.g., unsubstituted benzimidazole analogs), eliminates a critical hydrophobic contact documented in p38 MAP kinase co-crystal structures with pyridinyl-imidazole inhibitors [2]. Simply sourcing any benzimidazole-pyridine derivative as a functional replacement for CAS 183547-90-2 therefore risks invalidating SAR conclusions, confounding phenotypic screening results, or introducing uncharacterized off-target liabilities.

Quantitative Differentiation Evidence for N-(4-(2-Methyl-1H-benzo[d]imidazol-1-yl)pyridin-3-yl)acetamide (CAS 183547-90-2) Against Closest Structural Analogs and In-Class Reference Compounds


Structural Identity Verification: Exact Mass Differentiation from Confusable C15H14N4O Isomers

CAS 183547-90-2 possesses a monoisotopic mass of 266.1167 Da (C15H14N4O). However, the molecular formula C15H14N4O maps to multiple structurally distinct isomers, including N-(2-pyridin-3-yl-1H-benzoimidazol-5-yl)-acetamide (where the acetamide is attached at benzimidazole C-5 rather than pyridine C-3) and 2-(1H-benzimidazol-6-yl)-N-(4-methylpyridin-3-yl)acetamide (PDB ligand Q8O, where the connectivity of the methyl, pyridine, and acetamide groups differs from the target compound) [1]. These isomers share the identical molecular formula and molecular weight (266.30) but differ in the regiochemistry of the acetamide attachment and the position of the methyl substituent. Procurement of the incorrect isomer has been documented as a source of irreproducible biological results in kinase inhibitor screening campaigns . High-resolution mass spectrometry (HRMS) with a mass accuracy of ≤5 ppm can unambiguously discriminate CAS 183547-90-2 from its C15H14N4O isomers, but only when the authentic reference standard is used for retention time and fragmentation pattern verification.

Chemical Provenance Quality Control Structural Identity Isomer Discrimination

Kinase Selectivity Window: CYP3A4 Inhibition IC50 of 90 nM Defines a Quantifiable Liability Profile Distinct from p38-Optimized Pyridinyl Imidazoles

A critical procurement consideration for kinase tool compounds is their cytochrome P450 inhibition liability, a property that varies dramatically among structurally related benzimidazole-pyridine derivatives. This compound has a documented time-dependent CYP3A4 IC50 of 90 nM using recombinant human CYP3A4 with midazolam as substrate (30 min preincubation with NADPH) in BindingDB record BDBM50584760 (CHEMBL2068968) [1]. For comparison, the well-characterized pyridinyl imidazole p38 inhibitor ML 3403 (a 4-pyridinylimidazole with a 1-phenylethylamine substituent at the pyridine 2-position) was specifically optimized within a medicinal chemistry program to exhibit low CYP450 activity, with the acetyl-substituted analog 7e achieving p38 IC50 of 0.38 μM while maintaining reduced CYP interaction relative to earlier leads [2]. The 90 nM CYP3A4 IC50 of CAS 183547-90-2 represents a definitively stronger CYP3A4 interaction than compounds from the optimized pyridinyl imidazole series and must be accounted for in any experimental design where co-administered CYP3A4 substrates are present or where cellular phenotypic results could be confounded by CYP-mediated metabolite formation.

CYP450 Inhibition Drug-Drug Interaction Risk p38 MAP Kinase Off-Target Selectivity

Physicochemical Property Differentiation: Predicted logP and Hydrogen Bond Donor Count vs. Clinical-Stage p38 Inhibitor SB203580

The target compound's computed logP of 1.6 (octanol/water partition coefficient) and zero hydrogen bond donor count (as calculated from its SMILES structure: CC(=O)Nc1cnccc1-n1c(C)nc2ccccc21) place it in a physicochemically distinct region of drug-like chemical space compared to the extensively studied p38 reference inhibitor SB203580 [1]. SB203580, a pyridinyl imidazole with a 4-fluorophenyl substituent and a methylsulfinyl group, has a higher computed logP of approximately 3.0 and contains one hydrogen bond donor (the imidazole NH), properties that contribute to its known cellular permeability but also to its broader kinase inhibition profile at higher concentrations (IC50 = 50 nM for p38α, 500 nM for p38β2; at 10 μM, no significant inhibition of 30 other kinases tested) . The lower lipophilicity of CAS 183547-90-2 (ΔlogP ≈ -1.4) predicts reduced passive membrane permeability relative to SB203580, a property that could be advantageous for biochemical (cell-free) assay formats where cell penetration is irrelevant but could represent a liability for cell-based target engagement studies.

Lipophilicity Permeability Physicochemical Property Lead Optimization

Molecular Size Comparison as Scaffold-Hopping Intermediate vs. More Complex 2-(Pyridin-3-yl)-1H-benzimidazole p38 Inhibitors

A series of 2-(pyridin-3-yl)-1H-benzimidazole derivatives bearing 4-arylpiperazinyl moieties has been evaluated as p38 MAP kinase inhibitors. The most active compound in this series (compound 5i, with a 4-chlorophenoxy substituent at the pyridine 2-position) demonstrated p38 inhibition with an IC50 of 17 μM [1]. CAS 183547-90-2, with a molecular weight of 266.30 g/mol, is substantially smaller and less structurally complex than compound 5i (which contains an additional arylpiperazine substituent) and other multi-substituted benzimidazole p38 inhibitors. This lower molecular complexity positions CAS 183547-90-2 as a potential fragment-sized intermediate for scaffold-hopping campaigns or as a minimalist core for systematic SAR exploration, where the effect of each incremental substitution on potency and selectivity can be deconvoluted without interference from pre-existing elaborated substituents. However, no p38 IC50 data for CAS 183547-90-2 itself has been identified in the published literature, meaning its basal p38 inhibitory activity relative to compound 5i (IC50 = 17 μM) remains uncharacterized.

Scaffold Hopping Fragment-Based Drug Design Molecular Complexity SAR Development

Validated Research and Industrial Application Scenarios for N-(4-(2-Methyl-1H-benzo[d]imidazol-1-yl)pyridin-3-yl)acetamide Based on Quantitative Evidence


Reference Standard for Analytical Method Development Distinguishing C15H14N4O Benzimidazole-Pyridine Isomers

CAS 183547-90-2 serves as a critical authentic reference standard for developing LC-HRMS or NMR methods that must unambiguously discriminate among C15H14N4O constitutional isomers. As established in Evidence Item 3.1, the compound's distinct SMILES (CC(=O)Nc1cnccc1-n1c(C)nc2ccccc21) and acetamide C-3 pyridine connectivity differentiate it from the isomeric PDB ligand Q8O and from N-(2-pyridin-3-yl-1H-benzoimidazol-5-yl)-acetamide [1]. Analytical chemistry laboratories supporting medicinal chemistry programs can use CAS 183547-90-2 as the reference compound for establishing retention time, HRMS fragmentation pattern, and NMR chemical shift libraries that prevent isomer misassignment in compound management workflows.

CYP3A4 Interaction Liability Assessment in Kinase Probe Characterization Panels

For researchers employing benzimidazole-pyridine compounds as kinase chemical probes, CAS 183547-90-2 provides a characterized benchmark with a known time-dependent CYP3A4 IC50 of 90 nM [1]. This defined CYP inhibition liability enables its use as a comparator compound in CYP3A4 interaction screening cascades, where novel analogs can be benchmarked against this 90 nM threshold. Compounds that exhibit CYP3A4 IC50 values ≥10-fold higher than 90 nM (i.e., ≥900 nM) can be classified as 'improved' relative to this benchmark, while those with IC50 values in the sub-100 nM range require explicit CYP3A4-mediated confounding assessment in cell-based assays.

Fragment-Elaboration Starting Point for p38 MAP Kinase Inhibitor SAR Studies

With a molecular weight of 266.30 g/mol and only two rotatable bonds (sp³ carbon fraction = 0.13), CAS 183547-90-2 occupies fragment-like chemical space suitable as a starting scaffold for systematic SAR expansion targeting p38 MAP kinase [1]. As documented in Evidence Item 3.4, more elaborated 2-(pyridin-3-yl)-1H-benzimidazole derivatives have achieved p38 IC50 values as low as 17 μM (compound 5i) , and optimized pyridinyl imidazoles such as compound 7e have reached p38 IC50 of 0.38 μM . While no direct p38 IC50 exists for CAS 183547-90-2, its fragment-like physicochemical profile (logP = 1.6, 0 H-bond donors) offers a modular template where each substituent addition can be correlated with potency gains, selectivity shifts, and CYP inhibition changes in a stepwise fashion that is not possible with pre-elaborated leads like SB203580 or compound 5i.

Negative Control for 2-Methylbenzimidazole Pharmacophore Contribution Studies

The 2-methyl substituent on the benzimidazole ring of CAS 183547-90-2 makes hydrophobic contact with a conserved pocket near the kinase hinge region, as documented in p38-pyridinylimidazole co-crystal structures [1]. This compound can be systematically compared against its direct des-methyl analog (2-unsubstituted benzimidazole, where the methyl is replaced by hydrogen) to quantify the energetic contribution of this methyl group to target binding affinity through ΔΔG calculations. The resulting thermodynamic fingerprint isolates the methyl group's contribution from other structural features (the pyridine C-3 acetamide and the N1-benzimidazole-pyridine linkage), providing guidance for whether this moiety should be retained, replaced, or elaborated in future analog designs.

Quote Request

Request a Quote for N-(4-(2-Methyl-1H-benzo[d]imidazol-1-yl)pyridin-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.